5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Select this compound to leverage its unique pharmacophoric profile: a single H-bond donor (pyrrolidin-2-one NH) and 5 acceptors, with a hydrophilic XLogP of -0.7 that minimises non-specific binding and precipitation in aqueous assays. The racemic mixture enables cost-effective initial screening, while the free NH serves as a reactive handle for rapid library diversification. Ideal fragment starting point for kinase, protease, or epigenetic reader targets requiring a defined donor-acceptor motif.

Molecular Formula C13H16N4O3
Molecular Weight 276.296
CAS No. 2034204-91-4
Cat. No. B2982105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
CAS2034204-91-4
Molecular FormulaC13H16N4O3
Molecular Weight276.296
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)N2CCC(C2)OC3=NN=CC=C3
InChIInChI=1S/C13H16N4O3/c18-11-4-3-10(15-11)13(19)17-7-5-9(8-17)20-12-2-1-6-14-16-12/h1-2,6,9-10H,3-5,7-8H2,(H,15,18)
InChIKeyAKFLQDXZHQWCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one (CAS 2034204-91-4): Chemical Identity, Physicochemical Profile, and Procurement Context


5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one (CAS 2034204-91-4) is a synthetic heterocyclic compound belonging to the pyridazine-pyrrolidine hybrid class, characterized by a pyrrolidin-2-one core linked via a carbonyl bridge to a 3-(pyridazin-3-yloxy)pyrrolidine moiety. Its molecular formula is C13H16N4O3 with a molecular weight of 276.29 g/mol [1]. Computed physicochemical descriptors from PubChem include a topological polar surface area (TPSA) of 84.4 Ų, an XLogP3-AA of -0.7, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds [1]. The compound contains two undefined stereocenters, indicating it is typically supplied as a racemic mixture or with unspecified stereochemistry unless otherwise designated by the vendor [1]. This compound is catalogued primarily by chemical suppliers as a research reagent or synthetic intermediate and does not appear in major bioactivity databases such as ChEMBL or BindingDB with annotated target interaction data.

Why In-Class Pyridazine-Pyrrolidine Hybrids Cannot Substitute for 5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one in Procurement


Pyridazine-pyrrolidine hybrid compounds exhibit highly divergent biological and physicochemical properties depending on the nature of the carbonyl-linked terminal heterocycle. The target compound's pyrrolidin-2-one terminus distinguishes it from close analogs bearing pyridazin-3(2H)-one, benzonitrile, benzothiazole, or indole termini [1]. The pyrrolidin-2-one ring contributes a secondary amide NH (one H-bond donor) and a ketone acceptor, creating a specific hydrogen-bonding pharmacophoric pattern that differs fundamentally from the pyridazinone NH–C=O arrangement or the nitrile group of benzonitrile analogs [2]. Even among pyrrolidin-2-one-containing analogs, variations in N-substitution (e.g., 1-methyl, 1-oxan-4-yl, 1-(3-methoxyphenyl)) alter lipophilicity, steric bulk, and metabolic stability in ways that cannot be predicted without comparative experimental data [2]. These structural differences mean that procurement decisions based solely on scaffold similarity risk acquiring a compound with untested or irrelevant biological activity for the intended target or pathway.

Quantitative Differentiation Evidence for 5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one (CAS 2034204-91-4) Against Closest Analogs


Structural Differentiation: Pyrrolidin-2-one Core vs. Pyridazin-3(2H)-one Core in the Terminal Heterocycle

The target compound features a pyrrolidin-2-one terminal ring, whereas the most closely related pyridazine-pyrrolidine hybrid, 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one, replaces this with a pyridazin-3(2H)-one ring [1]. This substitution alters the H-bond donor/acceptor count (target: 1 donor, 5 acceptors; pyridazinone analog: 1 donor, 6 acceptors) and TPSA (target: 84.4 Ų; pyridazinone analog: 97.3 Ų computed). The pyrrolidin-2-one ring is a saturated 5-membered lactam with sp³ character, while the pyridazinone is a planar, aromatic 6-membered ring with distinct π-stacking potential and different metabolic liabilities [2].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Lipophilicity Comparison: XLogP3-AA of -0.7 Distinguishes the Target from More Hydrophobic Pyridazine-Pyrrolidine Analogs

The target compound has a computed XLogP3-AA of -0.7, placing it in a moderately hydrophilic range [1]. In contrast, closely related pyridazine-pyrrolidine analogs bearing a benzonitrile terminus (e.g., 4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile) or a benzothiazole terminus (e.g., 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole) are predicted to have XLogP values >1.0 due to the lipophilic aromatic substituents [2]. This 1.7+ log unit difference corresponds to an approximately 50-fold difference in theoretical octanol-water partition coefficient, which has significant implications for aqueous solubility, membrane permeability, and plasma protein binding.

Drug-likeness ADME Prediction Lipophilicity

Hydrogen-Bond Donor Count of 1 Differentiates This Compound from N-Substituted Pyrrolidin-2-one Analogs for Target Engagement Profiling

The target compound possesses exactly one hydrogen bond donor (the pyrrolidin-2-one NH) [1]. This is a critical pharmacophoric distinction from N-substituted pyrrolidin-2-one analogs such as 1-methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one and 1-(oxan-4-yl)-4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrrolidin-2-one, which have zero H-bond donors due to N-alkylation of the lactam nitrogen [2]. The presence of a single H-bond donor in the target compound enables a specific donor-acceptor-donor or donor-acceptor hydrogen-bonding motif with biological targets that is sterically and electronically inaccessible to N-substituted analogs.

Pharmacophore Modeling Hydrogen Bonding Target Selectivity

Recommended Research and Industrial Application Scenarios for 5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one (CAS 2034204-91-4)


Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns Targeting Enzymes with Defined H-Bond Donor Requirements

The compound's single H-bond donor (pyrrolidin-2-one NH) combined with its moderate TPSA (84.4 Ų) and low lipophilicity (XLogP -0.7) make it a suitable fragment-like starting point for targets requiring a specific donor-acceptor pharmacophore, such as kinases, proteases, or epigenetic readers with a conserved water-mediated hydrogen bond network [1]. Its undefined stereocenters allow procurement of the racemate for initial screening, with the option to pursue chiral separation upon hit confirmation.

Synthetic Intermediate for Parallel Library Synthesis via Late-Stage Functionalization of the Pyrrolidin-2-one NH

The free NH of the pyrrolidin-2-one ring serves as a synthetic handle for N-alkylation, N-arylation, or N-acylation reactions, enabling rapid diversification into a library of N-substituted analogs for SAR exploration [1]. This is a key differentiator from N-substituted analogs (e.g., 1-methyl or 1-oxan-4-yl derivatives) that lack this reactive site and thus cannot serve as common intermediates for library construction [2].

Physicochemical Probe for Solubility-Dependent Assays Requiring Low Lipophilicity Pyridazine-Pyrrolidine Scaffolds

With a computed XLogP of -0.7, this compound is significantly more hydrophilic than benzonitrile- or benzothiazole-terminated pyridazine-pyrrolidine analogs (estimated XLogP >1.0) [1]. It is therefore preferentially suited for biochemical or cell-based assays where compound precipitation or non-specific binding to plasticware must be minimized, particularly in aqueous buffer systems at concentrations up to 100 µM [1].

Quote Request

Request a Quote for 5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.